molecular formula C21H19F3N2O4 B10987256 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10987256
M. Wt: 420.4 g/mol
InChI Key: MYIBKKLDEVCLIS-UHFFFAOYSA-N
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Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a trifluoromethylphenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through a condensation reaction between an ortho-substituted benzylamine and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced through a nucleophilic substitution reaction. This involves the reaction of the benzazepine intermediate with a trifluoromethylphenyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to a hydroxyl group.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may exhibit pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities. Its ability to modulate specific molecular pathways could be harnessed for therapeutic purposes.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
  • 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline

Uniqueness

Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethylphenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C21H19F3N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H19F3N2O4/c1-29-17-8-13-6-7-26(20(28)10-14(13)9-18(17)30-2)12-19(27)25-16-5-3-4-15(11-16)21(22,23)24/h3-9,11H,10,12H2,1-2H3,(H,25,27)

InChI Key

MYIBKKLDEVCLIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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